Carbocysteine lysine

Overview

Description

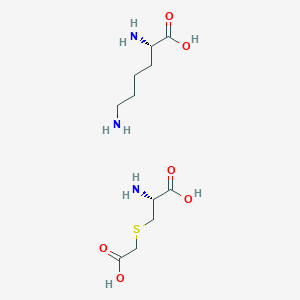

Carbocysteine lysine is a compound formed by the combination of carbocysteine and lysine. Carbocysteine is a thioether derivative of the amino acid cysteine, known for its mucolytic properties, which means it helps break down mucus. Lysine is an essential amino acid that plays a crucial role in protein synthesis. The combination of these two compounds enhances the therapeutic effects of carbocysteine, making it more effective in reducing mucus viscosity and aiding in its expulsion from the respiratory tract .

Mechanism of Action

Target of Action

Carbocysteine lysine primarily targets the mucus in the respiratory tract . It is used to alleviate respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . This is particularly beneficial in conditions associated with increased mucus viscosity, such as chronic obstructive pulmonary disease (COPD) and other respiratory conditions .

Mode of Action

This compound interacts with its target, the mucus, by reducing its viscosity . It achieves this by modulating the properties of mucins and ciliary functions . This results in more effective mucus clearance and potential containment of viral spread towards the lower airway . Furthermore, it has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus .

Biochemical Pathways

This compound affects the biochemical pathways related to mucus production and clearance. It has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways . Additionally, it has been found to stimulate a CF transmembrane conductance regulator (CFTR)-like channel, resulting in a significant increase in chloride and glutathione (GSH) membrane flux .

Pharmacokinetics

This compound is well-absorbed when taken orally . After oral administration, it rapidly penetrates into lung tissue and respiratory mucus . It is excreted in the urine as unchanged drug and metabolites .

Result of Action

The primary result of this compound’s action is the reduction of sputum viscosity, which alleviates respiratory symptoms such as cough, dyspnea, and fatigue . By decreasing accumulated mucus in the respiratory tract, it prevents pulmonary infections, especially beneficial in preventing exacerbations of COPD caused by bacteria and viruses . It also offers cytoprotective effects by counteracting viral and bacterial infections as well as oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its efficacy in reducing mucus viscosity and alleviating respiratory symptoms can be affected by the presence of respiratory infections . Furthermore, its anti-viral and anti-bacterial effects can be more pronounced in environments with a high prevalence of such pathogens .

Biochemical Analysis

Biochemical Properties

Carbocysteine lysine plays a significant role in biochemical reactions due to its mucolytic, antioxidant, and anti-inflammatory activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of enzymes involved in mucus production, leading to reduced mucus viscosity and improved clearance . Additionally, it interacts with antioxidant enzymes, enhancing the body’s ability to neutralize reactive oxygen species and reduce oxidative stress . These interactions contribute to its therapeutic effects in respiratory diseases.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines in respiratory epithelial cells, thereby decreasing inflammation . It also enhances the expression of antioxidant genes, leading to increased production of protective enzymes that mitigate oxidative damage . These cellular effects contribute to its efficacy in managing respiratory conditions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors on the surface of respiratory epithelial cells, triggering a cascade of intracellular signaling events that result in the modulation of gene expression . This compound also inhibits the activity of enzymes involved in mucus production, leading to decreased mucus viscosity and improved clearance . Additionally, it enhances the activity of antioxidant enzymes, reducing oxidative stress and inflammation in the respiratory tract .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its mucolytic, antioxidant, and anti-inflammatory properties over extended periods . Its efficacy may decrease with prolonged exposure to environmental factors such as light and heat. Long-term studies have shown that this compound can reduce the frequency of exacerbations in COPD patients, indicating sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces mucus viscosity, enhances mucus clearance, and decreases inflammation . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to antioxidant defense and mucus production. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity and promoting the neutralization of reactive oxygen species . Additionally, this compound modulates the activity of enzymes involved in mucus synthesis, leading to reduced mucus viscosity and improved clearance . These metabolic interactions contribute to its therapeutic effects in respiratory diseases.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and distributed to the respiratory tract, where it exerts its mucolytic, antioxidant, and anti-inflammatory effects . The compound is also transported to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion . These transport and distribution mechanisms ensure its effective delivery to target sites.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria of respiratory epithelial cells . It is directed to these compartments through specific targeting signals and post-translational modifications. Within the cytoplasm, this compound interacts with enzymes involved in mucus production and antioxidant defense . In the mitochondria, it enhances the activity of antioxidant enzymes, reducing oxidative stress and promoting cellular health . These subcellular interactions contribute to its therapeutic effects in respiratory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbocysteine lysine is synthesized by mixing an aqueous solution of carbocysteine with lysine. The mixture undergoes a salt-forming reaction, resulting in the formation of this compound. This process does not require the use of organic solvents, making it environmentally friendly. The final product is obtained through spray-drying, which ensures uniform particle size and high purity .

Industrial Production Methods

The industrial production of this compound follows a similar process to the synthetic route. The key steps include mixing carbocysteine and lysine in an aqueous solution, followed by a salt-forming reaction and spray-drying. This method is efficient and cost-effective, as it avoids the use of organic solvents and minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

Carbocysteine lysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its therapeutic effects and stability.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified therapeutic properties .

Scientific Research Applications

Carbocysteine lysine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study thioether and amino acid interactions. It also serves as a precursor for synthesizing other bioactive compounds.

Biology: In biological research, this compound is used to study the effects of mucolytic agents on respiratory tissues and cells. It helps in understanding the mechanisms of mucus clearance and respiratory health.

Medicine: Medically, this compound is widely used to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various respiratory medications.

Comparison with Similar Compounds

Carbocysteine lysine is unique compared to other mucolytic agents due to its combination of carbocysteine and lysine. This combination enhances its therapeutic effects, making it more effective in reducing mucus viscosity and aiding in its expulsion.

Similar Compounds

N-Acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds. it does not have the added benefits of lysine.

Erdosteine: A mucolytic with antioxidant properties, similar to this compound, but it lacks the lysine component.

This compound stands out due to its dual action of mucolytic and antioxidant properties, combined with the benefits of lysine, making it a versatile and effective compound for respiratory health.

Biological Activity

Carbocysteine lysine salt (CLS) is a compound known for its therapeutic applications, particularly in respiratory diseases such as chronic obstructive pulmonary disease (COPD). Its biological activity encompasses antioxidant, anti-inflammatory, and mucoregulatory effects, making it a significant subject of study in clinical and pharmacological research.

Antioxidant Activity

Mechanism of Action

this compound salt exhibits potent antioxidant properties. Research indicates that CLS can interfere with the conversion of xanthine dehydrogenase into superoxide-producing xanthine oxidase, thereby reducing oxidative stress in lung tissues affected by diseases such as COPD. In vitro studies have shown that CLS effectively scavenges free radicals, demonstrating superior efficacy compared to other antioxidants like glutathione (GSH) and N-acetyl cysteine (NAC) at lower concentrations .

Research Findings

- Study on Human Serum: CLS reduced DNA damage in bronchoalveolar lavages from COPD patients and quenched clastogenic activity induced by ultrasound treatment at concentrations as low as 2.5 mM .

- Endothelial Cell Studies: In cultured human lung endothelial cells exposed to elastase, CLS significantly decreased xanthine oxidase activity, further supporting its role in mitigating oxidative damage .

Mucoregulatory Effects

This compound salt is recognized for its mucolytic properties, which enhance mucus clearance in the respiratory tract. This action is particularly beneficial for patients with chronic bronchitis and COPD, where mucus hypersecretion is prevalent.

Clinical Studies

- A prospective study involving 155 COPD patients demonstrated that a daily dose of 2.7 g of CLS significantly reduced the frequency of exacerbations from 1.97 to 1.03 per year (p<0.01), indicating its effectiveness in managing respiratory conditions .

- Another clinical trial reported that long-term administration of CLS resulted in a marked reduction in exacerbation rates among patients previously experiencing multiple episodes per year .

Anti-inflammatory Properties

In addition to its mucoregulatory effects, CLS has been shown to exert anti-inflammatory actions. It modulates inflammatory responses by reducing the infiltration of inflammatory cells and decreasing the expression of pro-inflammatory cytokines.

Findings from Animal Models

- Studies indicate that CLS can counteract increased mucus cell numbers and MUC5AC protein expression due to inflammatory stimuli, thus restoring normal mucus composition .

- The compound has also been shown to regulate oxidative stress markers, enhancing cellular viability and reducing levels of inflammatory mediators such as IL-6 and IL-8 in various experimental models .

Summary of Clinical Efficacy

The following table summarizes key clinical findings related to the efficacy of this compound salt in treating COPD:

| Study Type | Patient Population | Dosage | Outcome |

|---|---|---|---|

| Prospective Study | 155 COPD Patients | 2.7 g/day | Reduction in exacerbations from 1.97 to 1.03 per year (p<0.01) |

| Double-Blind RCT | 662 Outpatients with Chronic Bronchitis | 2.7 g/day | Significant reduction in mean days of acute respiratory illness |

| Multicenter Trial | COPD Patients | 750 mg three times daily | Improved peak flow rates; no significant difference in exacerbation rates compared to placebo |

Properties

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXGPWVLUSDSQ-RVZXSAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964336 | |

| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49673-81-6 | |

| Record name | L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49673-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049673816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Y95PXXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: SCMC-Lys primarily acts as a mucoregulator by modifying the structure and composition of mucus. It promotes the production of sialomucins, which are less viscous and more easily cleared from the airways, over fucomucins, which are more tenacious [, ]. Additionally, SCMC-Lys exhibits antioxidant and anti-inflammatory properties, further contributing to its beneficial effects in respiratory diseases like COPD [, , , ].

ANone: The provided research papers primarily focus on the pharmacological aspects of carbocysteine lysine. Specific data regarding its material compatibility and stability under various conditions is not available in these papers.

ANone: The provided research papers do not describe any catalytic properties of this compound. Its therapeutic efficacy is mainly attributed to its mucoregulatory, antioxidant, and anti-inflammatory activities.

ANone: While the provided research primarily focuses on in vitro and in vivo studies, one paper mentions the potential use of computational chemistry. It suggests exploring the use of Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the structure of this compound and its biological activity [].

ANone: The research papers provided do not delve into the specific SAR of this compound. Further research is needed to understand how different structural modifications could impact its potency, selectivity, and overall efficacy.

ANone: While specific SHE regulations are not discussed in the research, the papers highlight the importance of responsible practices and risk minimization throughout the research and development of SCMC-Lys [].

ANone: Several studies demonstrate the efficacy of SCMC-Lys in COPD treatment. One study showed that continuous administration of SCMC-Lys significantly reduced the incidence of acute exacerbations in COPD patients compared to placebo []. Other studies reported improvements in lung function parameters, reduced sputum viscosity, and better symptom control in COPD patients treated with SCMC-Lys [, , ]. In vitro studies using human respiratory cells revealed SCMC-Lys's ability to enhance glutathione levels and protect cells from oxidative stress [, ].

ANone: While the research papers don't pinpoint specific biomarkers, they explore the relationship between SCMC-Lys and various biological factors involved in COPD pathogenesis. These include inflammatory markers like interleukin-6 and tumor necrosis factor-alpha, oxidative stress markers like reactive oxygen species, and lung function parameters like FEV1 [, ]. Further research focusing on identifying reliable biomarkers to predict treatment response and monitor efficacy would be valuable.

ANone: The research papers mention various techniques used to analyze SCMC-Lys and its effects, including spirometry for lung function assessment [], fluorometric analyses to measure glutathione and reactive oxygen species levels [, ], and PCR for studying gene expression related to the glutathione system [].

ANone: The research papers primarily focus on the clinical applications of SCMC-Lys. Data on its environmental impact and degradation pathways is not provided in these studies.

ANone: While the research papers acknowledge the importance of bioavailability for oral drug formulations, they do not provide specific details regarding the dissolution and solubility properties of this compound [, ].

ANone: Although the research papers utilize various analytical methods, specific details regarding their validation (accuracy, precision, specificity) are not provided [, ].

ANone: The provided research does not mention any specific immunogenic properties of this compound. Further research is needed to explore its potential impact on the immune system.

ANone: Information about interactions between this compound and drug transporters is not available in the provided research papers. Further investigation is necessary to understand if such interactions exist and their potential clinical implications.

ANone: The provided research does not elaborate on the potential of this compound to induce or inhibit drug-metabolizing enzymes. Further research could shed light on these aspects and their relevance for potential drug interactions.

ANone: Yes, several alternatives to this compound are available for managing respiratory diseases. These include other mucolytics like ambroxol hydrochloride [], as well as different drug classes like bronchodilators and inhaled corticosteroids, which are often used in combination with mucolytics for comprehensive COPD management [, ]. The choice of treatment depends on the individual patient's condition and needs.

ANone: The provided research papers do not provide specific details regarding the recycling and waste management of this compound. It's crucial to follow local regulations and guidelines for pharmaceutical waste disposal.

ANone: The research highlights the importance of access to cell culture models, animal models of respiratory diseases, and clinical trial networks to further investigate the mechanisms, efficacy, and safety of SCMC-Lys. Additionally, access to advanced analytical techniques, such as fluorimetry, PCR, and confocal microscopy, is essential for characterizing the compound and studying its effects at a cellular level [, , ].

ANone: While the provided research doesn't present a historical timeline, it highlights key findings that have shaped our understanding of SCMC-Lys. These include the discovery of its mucoregulatory properties, its antioxidant and anti-inflammatory effects, and its clinical efficacy in managing COPD exacerbations [, , ].

ANone: The study of SCMC-Lys exemplifies the benefits of interdisciplinary research. Collaboration between pulmonologists, pharmacologists, chemists, and cell biologists has been instrumental in elucidating its mechanisms of action, pharmacokinetics, and therapeutic potential [, , , ]. This collaborative approach is crucial for translating basic research findings into effective clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.